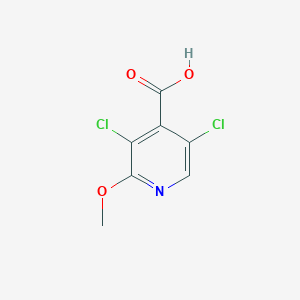

3,5-Dichloro-2-methoxyisonicotinic acid

Description

3,5-Dichloro-2-methoxyisonicotinic acid (CAS: 1147979-40-5) is a pyridine derivative with the molecular formula C₇H₅NO₃Cl₂ and a molecular weight of 222.0255 g/mol . Structurally, it features a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 2, and a carboxylic acid group at position 2. This compound is primarily utilized as a pharmaceutical intermediate or agrochemical precursor due to its reactive carboxylic acid moiety and halogenated aromatic system, which facilitate further derivatization .

Propriétés

IUPAC Name |

3,5-dichloro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPMTXWJTBYSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methoxyisonicotinic acid typically involves the chlorination of 2-methoxyisonicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under optimized conditions to maximize yield and purity . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-methoxyisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Quinones and other oxidized forms.

Reduction Products: Dihydro derivatives and other reduced forms.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. The structural modifications of isonicotinic acid derivatives have shown promising results in combating Gram-positive bacteria and fungi:

- Mechanism of Action : The compound exhibits a structure-dependent antimicrobial activity. For instance, derivatives with hydrazone and azole moieties have demonstrated enhanced efficacy against resistant strains such as Staphylococcus aureus and Clostridioides difficile .

- Case Studies : In vitro assays revealed that certain derivatives of 3,5-dichloro-2-methoxyisonicotinic acid had minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics. For example, one derivative showed MIC values of 64 µg/mL against methicillin-resistant S. aureus .

Anticancer Properties

The anticancer potential of this compound has also been investigated:

- Cell Culture Studies : In A549 human lung cancer cell lines, derivatives of this compound exhibited notable cytotoxic effects, suggesting that they could be developed as novel anticancer agents .

- Comparative Analysis : The anticancer activity was compared to existing chemotherapeutics, showing that certain derivatives were more effective than clindamycin in inhibiting cancer cell proliferation .

Therapeutic Potential

The ongoing research indicates that this compound and its derivatives hold promise for further development into therapeutic agents:

- Targeting Drug Resistance : Given the rise in antimicrobial resistance, compounds derived from this structure may offer alternative treatment options for infections caused by resistant strains .

- Future Research Directions : Continued exploration into the structure-activity relationship (SAR) of these compounds could lead to the discovery of new drugs with enhanced efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors to influence signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,5-dichloro-2-methoxyisonicotinic acid, highlighting differences in substituent positions, functional groups, and molecular properties:

Key Observations

Substituent Position Effects: The 3,5-dichloro-2-methoxy isomer exhibits distinct electronic and steric properties compared to the 2,5-dichloro-3-methoxy analog . 2-Methoxyisonicotinic acid lacks chlorine substituents, reducing its halogen-directed reactivity but retaining acidity from the carboxylic acid group .

Functional Group Modifications: Replacing the carboxylic acid with a nitrile (as in 3,5-dichloro-2-methoxypyridine-4-carbonitrile) alters polarity and bioavailability. The ester derivative (methyl 5-fluoro-2-methoxyisonicotinate) introduces fluorine, which can improve metabolic stability and binding affinity in medicinal chemistry applications .

Physicochemical Properties: Chlorine atoms increase molecular weight and hydrophobicity, impacting solubility. For example, this compound is less water-soluble than its non-chlorinated counterpart (2-methoxyisonicotinic acid) .

Research Findings

- Synthetic Utility : The carboxylic acid group in this compound enables easy conversion to amides or esters, making it a versatile intermediate. In contrast, nitrile or ester analogs require additional steps for functionalization .

- Biological Activity : Chlorinated pyridines often exhibit enhanced antimicrobial or herbicidal activity. For instance, this compound has shown promise as a precursor for antifungal agents, whereas fluorinated analogs (e.g., methyl 5-fluoro-2-methoxyisonicotinate) are explored in anticancer drug discovery .

Activité Biologique

3,5-Dichloro-2-methoxyisonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a methoxy group. Its molecular formula is C₇H₆Cl₂N₁O₂, and it has a molecular weight of 205.04 g/mol. The presence of halogen atoms contributes to its unique physicochemical properties, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the activity of CD38, an enzyme implicated in calcium signaling and immune response regulation .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth has been evaluated through minimum inhibitory concentration (MIC) assays.

- Antitumor Activity : Research has shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of apoptosis and cell cycle arrest in these cancer cells .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study 1: Antitumor Activity

A study investigated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 50 |

| 25 | 30 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The MIC values were determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Research Findings

Recent research highlights the potential of this compound as a lead compound for drug development. Its ability to interact with multiple biological targets positions it as a candidate for further investigation in therapeutic applications against cancer and infectious diseases.

Additionally, structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential toxicity. The incorporation of various substituents on the isonicotinic framework is being explored to enhance selectivity and potency against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.